N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
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Description
Scientific Research Applications
Synthesis and Electrophysiological Activity
One area of research focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, highlighting the potential of such compounds in modulating cardiac electrophysiological properties. For example, compounds exhibiting potency in in vitro Purkinje fiber assays comparable to potent selective class III agents indicate the relevance of the imidazol-1-yl moiety in producing class III electrophysiological activity within the N-substituted benzamide series (Morgan et al., 1990).
Antimalarial and Antiviral Properties
Another study investigated the antimalarial and potential antiviral properties of sulfonamide derivatives, including their reactivity, ADMET properties, and molecular docking studies against Plasmepsin-1 and Plasmepsin-2, as well as main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2). This research suggests the compound's relevance in developing therapeutics against malaria and possibly COVID-19, highlighting its versatile pharmacological applications (Fahim & Ismael, 2021).
Metabolic Studies
Further research into the metabolic fate and disposition of similar compounds, such as GDC-0449 (vismodegib), in rats and dogs after oral administration, offers insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these profiles is crucial for drug development, ensuring effective delivery and minimization of potential side effects (Yue et al., 2011).
Structure-Activity Relationships
Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explores various heterocycles to improve metabolic stability. This line of research is critical for optimizing the therapeutic efficacy and safety profiles of such compounds, offering potential applications in cancer therapy and other diseases characterized by aberrant PI3K/mTOR signaling (Stec et al., 2011).
properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-ethylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-2-31(28,29)17-9-5-7-15(13-17)21(27)26(14-16-8-3-4-12-24-16)22-25-20-18(23)10-6-11-19(20)30-22/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUPAIDEGUPMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide |
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